![molecular formula C14H11F2NOS B7461478 N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
N-[2-(difluoromethylsulfanyl)phenyl]benzamide
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Overview
Description
N-[2-(difluoromethylsulfanyl)phenyl]benzamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DFB is a small molecule that belongs to the class of sulfonamides and has a molecular weight of 315.31 g/mol.
Mechanism of Action
DFB inhibits CA IX by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
DFB has been shown to have minimal toxicity in vitro and in vivo. It has been found to be well-tolerated in animal models and does not exhibit any significant adverse effects on normal tissues. DFB has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
DFB has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have a high degree of selectivity for CA IX, making it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation of DFB is that it may not be effective against all types of cancer. Further research is needed to determine its efficacy against different types of tumors.
Future Directions
There are several potential future directions for research on DFB. One area of interest is the development of DFB-based prodrugs that can be selectively activated in tumor cells, leading to increased efficacy and reduced toxicity. Another area of interest is the combination of DFB with other anticancer agents to improve the overall efficacy of cancer treatment. Additionally, further studies are needed to determine the optimal dosing and administration of DFB in clinical settings.
Synthesis Methods
DFB can be synthesized by reacting 2-(difluoromethylsulfanyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields DFB as a white crystalline solid in good yields.
Scientific Research Applications
DFB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many types of cancer. DFB has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[2-(difluoromethylsulfanyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c15-14(16)19-12-9-5-4-8-11(12)17-13(18)10-6-2-1-3-7-10/h1-9,14H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQZGVHKLHRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethylsulfanyl)phenyl]benzamide |
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